molecular formula C19H13BrN2 B1592665 5-bromo-1,2-diphenyl-1H-benzo[d]imidazole CAS No. 760212-55-3

5-bromo-1,2-diphenyl-1H-benzo[d]imidazole

Cat. No. B1592665
M. Wt: 349.2 g/mol
InChI Key: HASALPWGHPTQBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic routes exist for imidazole derivatives. For instance, Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine using specific reaction schemes . These compounds were evaluated for their antitumor potential against different cell lines.


Molecular Structure Analysis

The molecular formula of 5-bromo-1,2-diphenyl-1H-benzo[d]imidazole is C~13~H~8~BrN~2~ . Its chemical structure consists of a benzoimidazole core with two phenyl groups and a bromine atom. You can visualize the structure here .


Chemical Reactions Analysis

Imidazole derivatives exhibit diverse biological activities, including antibacterial, anti-inflammatory, antitumor, and antioxidant effects. Commercially available drugs containing the 1,3-diazole ring include clemizole, etonitazene, omeprazole, and metronidazole, among others .

Future Directions

: Synthesis and therapeutic potential of imidazole containing compounds

properties

IUPAC Name

5-bromo-1,2-diphenylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2/c20-15-11-12-18-17(13-15)21-19(14-7-3-1-4-8-14)22(18)16-9-5-2-6-10-16/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASALPWGHPTQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2C4=CC=CC=C4)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630566
Record name 5-Bromo-1,2-diphenyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1,2-diphenyl-1H-benzo[d]imidazole

CAS RN

760212-55-3
Record name 5-Bromo-1,2-diphenyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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